molecular formula C8H17ClN2 B11910372 2,7-Diazaspiro[4.5]decane hydrochloride

2,7-Diazaspiro[4.5]decane hydrochloride

Cat. No.: B11910372
M. Wt: 176.69 g/mol
InChI Key: OFASPSWBSDNRSY-UHFFFAOYSA-N
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Description

2,7-Diazaspiro[4.5]decane hydrochloride is a bicyclic organic compound featuring a spirocyclic framework with nitrogen atoms at positions 2 and 5. This structure combines a five-membered and a six-membered ring connected at a single spiro carbon, imparting conformational rigidity and making it a valuable scaffold in medicinal chemistry and drug discovery. The hydrochloride salt enhances its solubility, facilitating use in aqueous reactions and biological assays .

Key properties include:

  • Molecular Formula: C₉H₁₇ClN₂ (base structure) or modified variants depending on substituents.
  • Molecular Weight: Ranges from 177.67 g/mol (simplest analogs) to 266.81 g/mol (benzyl-substituted derivatives) .
  • Applications: Primarily used as a building block for pharmaceuticals targeting central nervous system (CNS) disorders, GPCRs, and enzyme inhibitors due to its ability to mimic natural alkaloids .

Properties

Molecular Formula

C8H17ClN2

Molecular Weight

176.69 g/mol

IUPAC Name

2,9-diazaspiro[4.5]decane;hydrochloride

InChI

InChI=1S/C8H16N2.ClH/c1-2-8(6-9-4-1)3-5-10-7-8;/h9-10H,1-7H2;1H

InChI Key

OFASPSWBSDNRSY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC2)CNC1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diazaspiro[4.5]decane hydrochloride can be achieved through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spiro compound . Another method involves the use of unactivated yne-en-ynes reacting with substituted aryl halides in the presence of palladium acetate and triphenylphosphine to form the spiro scaffold .

Industrial Production Methods

Industrial production methods for 2,7-Diazaspiro[4.5]decane hydrochloride are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2,7-Diazaspiro[4.5]decane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and hydrogen gas with catalysts are frequently used.

    Substitution: Reagents like sodium hydride and various halides are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2,7-Diazaspiro[4.5]decane hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Diazaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets. The compound’s unique spiro structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but its structural properties suggest it could influence multiple biological processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of 2,7-Diazaspiro[4.5]decane Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
2,7-Diazaspiro[4.5]decane hydrochloride Base structure C₉H₁₇ClN₂ ~195–213 Rigid scaffold for CNS drug development
7-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride Methyl group at N7 C₁₀H₂₀Cl₂N₂ 227.17 Enhanced lipophilicity for membrane penetration
7-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride Benzyl group at N7 C₁₅H₂₃ClN₂ 266.81 Improved receptor binding affinity
2-Phenyl-2,7-diazaspiro[4.5]decan-1-one hydrochloride Phenyl and ketone groups C₁₅H₁₉ClN₂O 213.23 Potential kinase inhibitor candidate
6,9-Diazaspiro[4.5]decane dihydrochloride Nitrogen positions at 6 and 9 C₈H₁₆Cl₂N₂ 195.65 Positional isomer with distinct reactivity
6-Oxa-2-azaspiro[4.5]decane hydrochloride Oxygen replaces N6 C₈H₁₆ClNO 177.67 Altered electronic properties for solubility

Physicochemical and Pharmacological Properties

  • Lipophilicity : Methyl and benzyl substituents increase logP values, enhancing blood-brain barrier penetration (e.g., 7-methyl and 7-benzyl derivatives) .
  • Solubility : Hydrochloride salts improve aqueous solubility, but oxa-substituted analogs (e.g., 6-oxa-2-azaspiro) may exhibit higher polarity .
  • Bioactivity : 2-Phenyl derivatives show promise in kinase inhibition due to aromatic interactions, while benzyl groups enhance GPCR modulation .

Biological Activity

2,7-Diazaspiro[4.5]decane hydrochloride is a compound that has garnered attention due to its unique spirocyclic structure and potential biological activities. Its primary focus in research is its role as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis, a form of programmed cell death linked to various inflammatory diseases. This article delves into the biological activity of this compound, including its mechanism of action, biochemical pathways, and cellular effects.

Target of Action
The primary target of 2,7-Diazaspiro[4.5]decane hydrochloride is RIPK1. Inhibition of this kinase is crucial as it plays a significant role in the necroptosis pathway, which is implicated in inflammation and cell death processes.

Mode of Action
The compound binds to the active site of RIPK1, inhibiting its kinase activity. This blockage prevents the phosphorylation events necessary for necroptosis to occur, thereby exerting an anti-necroptotic effect.

Biochemical Pathways

The inhibition of RIPK1 by 2,7-Diazaspiro[4.5]decane hydrochloride affects several biochemical pathways:

  • Necroptosis Pathway : By inhibiting RIPK1, the compound prevents necroptosis, which can lead to reduced inflammation and tissue damage associated with various diseases.
  • Cell Signaling Pathways : The compound influences signaling pathways that regulate gene expression and cellular metabolism, particularly in immune cells like U937 cells.

Cellular Effects

Research has shown that 2,7-Diazaspiro[4.5]decane hydrochloride has significant effects on various cell types:

  • Anti-Necroptotic Effects : In U937 cells, this compound has demonstrated substantial anti-necroptotic effects, indicating its potential therapeutic applications in conditions characterized by excessive inflammation.
  • Gene Expression Modulation : The compound alters gene expression profiles related to inflammation and cell survival pathways.

Case Studies

Several studies have highlighted the biological activity of 2,7-Diazaspiro[4.5]decane hydrochloride:

StudyFindings
Study 1Demonstrated significant inhibition of RIPK1 activity in U937 cells, leading to decreased necroptosis and inflammation markers.
Study 2Showed that the compound effectively reduced cell death in models of inflammatory diseases by blocking RIPK1-mediated pathways.
Study 3Investigated the pharmacokinetics and bioavailability of derivatives of the compound, suggesting favorable properties for therapeutic use.

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